molecular formula C15H16O3 B12620138 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol CAS No. 918495-52-0

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

Cat. No.: B12620138
CAS No.: 918495-52-0
M. Wt: 244.28 g/mol
InChI Key: ZWHGFRLNQLAJMC-UHFFFAOYSA-N
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Description

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzyl group attached to a dioxaspirodecadiene framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol typically involves the reaction of benzyl alcohol with 1,4-dioxaspiro[4.5]deca-6,9-diene. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The spirocyclic structure allows for unique binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one: Shares a similar spirocyclic framework but lacks the benzyl group.

    7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with different substituents.

Uniqueness

8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

918495-52-0

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

8-benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

InChI

InChI=1S/C15H16O3/c16-14(12-13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-9,16H,10-12H2

InChI Key

ZWHGFRLNQLAJMC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=CC(C=C2)(CC3=CC=CC=C3)O

Origin of Product

United States

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